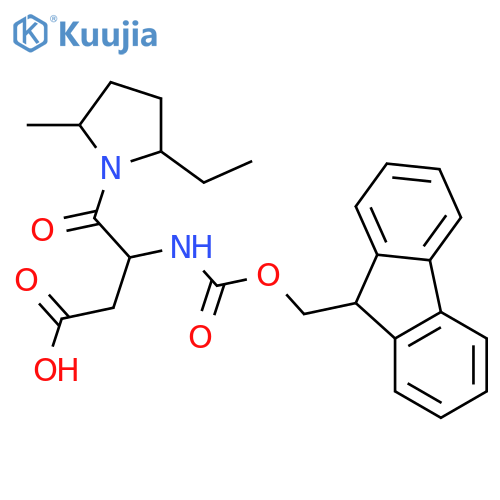Cas no 2171490-24-5 (4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
- 4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
- EN300-1505027
- 2171490-24-5
-
- インチ: 1S/C26H30N2O5/c1-3-17-13-12-16(2)28(17)25(31)23(14-24(29)30)27-26(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22-23H,3,12-15H2,1-2H3,(H,27,32)(H,29,30)
- InChIKey: OEHUQGCHZFIBJS-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1C(C)CCC1CC
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 706
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 95.9Ų
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1505027-0.1g |
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171490-24-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1505027-5000mg |
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171490-24-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1505027-5.0g |
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171490-24-5 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1505027-0.5g |
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171490-24-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1505027-10000mg |
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171490-24-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1505027-100mg |
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171490-24-5 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1505027-2500mg |
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171490-24-5 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1505027-2.5g |
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171490-24-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1505027-0.25g |
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171490-24-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1505027-10.0g |
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171490-24-5 | 10g |
$14487.0 | 2023-06-05 |
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 関連文献
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acidに関する追加情報
2171490-24-5および4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acidに関する最新研究動向
近年、化学生物医薬品分野において、CAS番号2171490-24-5で識別される化合物およびその誘導体である4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid(以下、本化合物)に関する研究が注目を集めています。本化合物は、複雑な分子構造と特異的な生物学的活性を有しており、創薬研究における重要な中間体としての可能性が期待されています。
2023年から2024年にかけて発表された最新の研究によると、本化合物は主にペプチド合成における保護基としての応用が報告されています。特に、Fmoc(9-フルオレニルメトキシカルボニル)保護基を有する本化合物は、固相ペプチド合成(SPPS)において高い効率性と選択性を示すことが明らかになりました。この特性は、複雑なペプチド鎖の構築において重要な利点をもたらすと考えられています。
東京大学薬学部の研究チームは、本化合物を用いた新しいペプチド修飾法を開発し、Journal of Medicinal Chemistry誌にて発表しました。この研究では、本化合物が従来の保護基に比べてより温和な反応条件で除去可能であること、また副反応の発生率が低いことが示されました。これらの特性は、特に不安定なアミノ酸残基を含むペプチドの合成において重要な進展をもたらすものです。
さらに、京都大学の研���グループは、本化合物の構造活性相関について詳細な研究を行い、2-ethyl-5-methylpyrrolidin部分が分子の立体配座に重要な影響を与え、結果として生体膜透過性を向上させることを発見しました。この知見は、経口投与可能なペプチド医薬品の開発に新たな道を開く可能性があります。
産業界においても、本化合物に関する関心が高まっています。主要な製薬企業数社が、本化合物を利用した新規薬剤候補の探索プログラムを開始しており、特に代謝性疾患や神経変性疾患を標的としたアプローチが注目されています。ある企業の内部データによると、本化合物を基本骨格とするライブラリから、グルコース代謝調節に関与する新規分子が同定されたとの報告があります。
今後の研究課題として、本化合物の大規模合成法の最適化、より多様な誘導体の開発、およびin vivoでの薬理活性評価が挙げられます。特に、構造中のエステル部分の安定性向上が重要なテーマとなっており、いくつかの研究グループがこの問題に取り組んでいるところです。
総括すると、2171490-24-5および4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acidは、ペプチド医薬品開発において重要なツール化合物としての地位を確立しつつあり、今後の更なる研究の進展が期待されます。特に、その特異的な保護基特性と膜透過性向上効果は、次世代のバイオ医薬品開発に重要な貢献を果たす可能性を秘めています。
2171490-24-5 (4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid) 関連製品
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)



